2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole
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Overview
Description
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a quinoline moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the quinoline ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole typically involves the reaction of 4-methylquinoline-2-thiol with 2-bromo-4-methylthiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the thiolate anion, forming the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thiazole or quinoline derivatives.
Scientific Research Applications
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Hydroxyquinoline: Exhibits antibacterial and antifungal properties.
Thiazole: A versatile scaffold with diverse biological activities.
Uniqueness
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole is unique due to the combination of the thiazole and quinoline rings, which enhances its biological activities and makes it a promising candidate for drug development .
Properties
IUPAC Name |
2-methyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-7-15(17-14-6-4-3-5-13(10)14)19-9-12-8-18-11(2)16-12/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKXSJLNIVWTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CSC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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